![molecular formula C24H22N4O3S B2676099 N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1171534-20-5](/img/structure/B2676099.png)
N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
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Description
N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Triazole derivatives have shown promise as potential anticancer agents. Researchers have explored the cytotoxic effects of compounds containing the triazole scaffold, including the one . Investigations focus on their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression .
- The compound’s triazole moiety may contribute to antimicrobial activity. Studies have evaluated its effectiveness against bacteria, fungi, and other pathogens. Researchers investigate its potential as a novel antimicrobial agent, especially in the context of drug-resistant strains .
- Inflammation plays a crucial role in various diseases. Triazole-based compounds, including the one described, have been studied for their anti-inflammatory properties. These investigations explore their impact on inflammatory pathways and cytokine regulation .
- The compound’s unique structure may interact with viral enzymes or receptors. Researchers have examined its antiviral activity against specific viruses, aiming to identify potential therapeutic applications. Antiviral studies often involve in vitro assays and cell-based models .
- Triazole derivatives have been investigated for their analgesic and anticonvulsant effects. These studies explore their ability to modulate pain perception and prevent seizures. The compound’s pharmacological profile in relevant animal models is of interest .
- Triazole-containing compounds can serve as fluorescent probes or imaging agents. Researchers have explored their use in visualizing specific cellular components, such as enzymes or receptors. These applications are valuable in diagnostics and research .
Anticancer Activity
Antimicrobial Properties
Anti-Inflammatory Effects
Antiviral Potential
Analgesic and Anticonvulsant Activities
Fluorescent Probes and Imaging Agents
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-15-13-16(2)28(26-15)12-11-27(24-25-18-8-4-5-10-21(18)32-24)23(29)20-14-17-7-6-9-19(30-3)22(17)31-20/h4-10,13-14H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRMOSMCPPFPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC5=C(O4)C(=CC=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide |
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